Cyanine5.5 phosphoramidite, 5'-terminal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

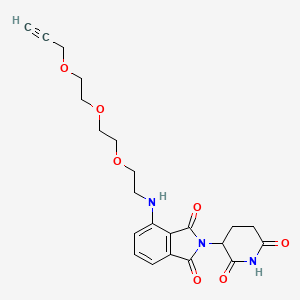

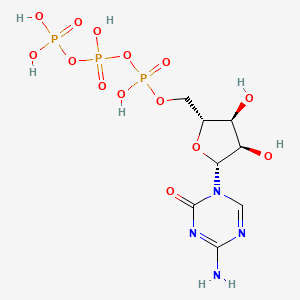

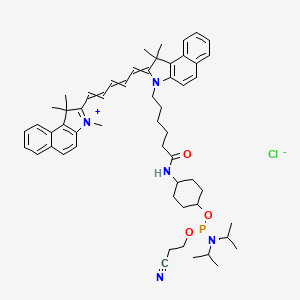

Cyanine5.5 phosphoramidite, 5’-terminal, is a fluorophore with an emission in the far-red range of the spectrum. This compound is particularly useful in multiplex quantitative polymerase chain reaction (qPCR) and is often utilized in commercial six-channel qPCR instruments. It can be used for the synthesis of 5’-labeled oligonucleotides by direct labeling in an oligonucleotide synthesizer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cyanine5.5 phosphoramidite, 5’-terminal, is synthesized through a series of chemical reactions involving the attachment of a phosphoramidite functional group to a secondary carbon atom. This structure provides extra stability against Arbuzov rearrangement, maintaining coupling performance over a longer storage time in oligonucleotide synthesizers compared to phosphoramidites derived from primary alcohols.

Industrial Production Methods

The industrial production of Cyanine5.5 phosphoramidite, 5’-terminal, involves the use of oligonucleotide synthesizers for direct labeling. The coupling time recommended for this process is approximately three minutes . The compound is then purified and stored under specific conditions to maintain its stability and efficacy.

Analyse Des Réactions Chimiques

Types of Reactions

Cyanine5.5 phosphoramidite, 5’-terminal, primarily undergoes substitution reactions during the synthesis of labeled oligonucleotides. The phosphoramidite functional group reacts with nucleophiles to form stable phosphite triesters, which are subsequently oxidized to phosphates.

Common Reagents and Conditions

Common reagents used in the synthesis of Cyanine5.5 phosphoramidite, 5’-terminal, include acetonitrile as a diluent and ammonium hydroxide for deprotection . The coupling conditions typically involve a six-minute coupling time, and deprotection is recommended for 48 hours at 4°C or 24 hours at room temperature .

Major Products Formed

The major products formed from the reactions involving Cyanine5.5 phosphoramidite, 5’-terminal, are 5’-labeled oligonucleotides. These labeled oligonucleotides are used in various applications, including qPCR and near-infrared imaging .

Applications De Recherche Scientifique

Cyanine5.5 phosphoramidite, 5’-terminal, has a wide range of scientific research applications:

Chemistry: Used in the synthesis of labeled oligonucleotides for various analytical techniques.

Biology: Employed in multiplex qPCR for the detection and quantification of nucleic acids.

Medicine: Utilized in near-infrared imaging for diagnostic purposes.

Industry: Applied in the production of fluorescent probes and dyes for various industrial applications.

Mécanisme D'action

The mechanism of action of Cyanine5.5 phosphoramidite, 5’-terminal, involves its ability to emit fluorescence in the far-red range of the spectrum. This property makes it suitable for use in qPCR and near-infrared imaging. The phosphoramidite functional group provides stability and facilitates the coupling process during the synthesis of labeled oligonucleotides.

Comparaison Avec Des Composés Similaires

Cyanine5.5 phosphoramidite, 5’-terminal, is part of the cyanine dye family, which includes Cyanine3, Cyanine5, and their analogues Cyanine3.5 and Cyanine5.5 . These compounds differ in the number of carbons in the conjugated polyene linkage. Cyanine5.5 phosphoramidite, 5’-terminal, is unique due to its emission in the far-red range and its stability against Arbuzov rearrangement.

List of Similar Compounds

Propriétés

Formule moléculaire |

C55H71ClN5O3P |

|---|---|

Poids moléculaire |

916.6 g/mol |

Nom IUPAC |

N-[4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxycyclohexyl]-6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanamide;chloride |

InChI |

InChI=1S/C55H70N5O3P.ClH/c1-39(2)60(40(3)4)64(62-38-20-36-56)63-44-32-30-43(31-33-44)57-51(61)27-14-11-19-37-59-48-35-29-42-22-16-18-24-46(42)53(48)55(7,8)50(59)26-13-10-12-25-49-54(5,6)52-45-23-17-15-21-41(45)28-34-47(52)58(49)9;/h10,12-13,15-18,21-26,28-29,34-35,39-40,43-44H,11,14,19-20,27,30-33,37-38H2,1-9H3;1H |

Clé InChI |

GECQYBXOGKSPTM-UHFFFAOYSA-N |

SMILES canonique |

CC(C)N(C(C)C)P(OCCC#N)OC1CCC(CC1)NC(=O)CCCCCN2C3=C(C4=CC=CC=C4C=C3)C(C2=CC=CC=CC5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)C)(C)C.[Cl-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrazino[2,3-d]pyridazine](/img/structure/B14761559.png)